1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone
Description
1-{4-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that features a triazolopyrimidine core, a fluorophenyl group, and a piperazine moiety
Properties
Molecular Formula |
C23H22FN7O2 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C23H22FN7O2/c1-16-4-2-7-19(12-16)33-14-20(32)29-8-10-30(11-9-29)22-21-23(26-15-25-22)31(28-27-21)18-6-3-5-17(24)13-18/h2-7,12-13,15H,8-11,14H2,1H3 |
InChI Key |
MNIYUVOFOVPUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{4-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, while the piperazine moiety is incorporated through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The triazolopyrimidine core can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Scientific Research Applications
1-{4-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-{4-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity, while the fluorophenyl group enhances the compound’s binding affinity and specificity. The piperazine moiety may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
- 1-{4-[3-(4-CHLOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE
- 1-{4-[3-(3-METHOXYPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activity and pharmacokinetic properties. The presence of the fluorophenyl group in 1-{4-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE makes it unique, potentially offering enhanced binding affinity and specificity compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
